BenchChemオンラインストアへようこそ!

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Stereochemistry Chiral purity Enantiomeric excess

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 403503-43-5) is a chiral, orthogonally protected piperidine building block bearing N-benzyloxycarbonyl (Cbz) and methyl ester groups. With two defined asymmetric centers at C2 and C4, it belongs to the (2S,4S)-4-hydroxypiperidine-2-carboxylate family—a scaffold frequently employed in the construction of biologically active molecules such as CCR1 antagonists, HIV protease inhibitors, and JAK inhibitors.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
CAS No. 403503-43-5
Cat. No. B3265278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate
CAS403503-43-5
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H19NO5/c1-20-14(18)13-9-12(17)7-8-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13-/m0/s1
InChIKeyUZYUNWAMEQIRQH-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate: Defined-Stereochemistry Piperidine Intermediate for Chiral Synthesis and Medicinal Chemistry Procurement


(2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 403503-43-5) is a chiral, orthogonally protected piperidine building block bearing N-benzyloxycarbonyl (Cbz) and methyl ester groups . With two defined asymmetric centers at C2 and C4, it belongs to the (2S,4S)-4-hydroxypiperidine-2-carboxylate family—a scaffold frequently employed in the construction of biologically active molecules such as CCR1 antagonists, HIV protease inhibitors, and JAK inhibitors [1]. Its single-enantiomer identity and differential protection strategy distinguish it from racemic or diastereomeric analogs in procurement and synthetic planning.

Why Generic Substitution of (2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Can Compromise Stereochemical Integrity and Synthetic Utility


Simply substituting a racemic mixture of 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 847029-99-6) or the (2S,4R) diastereomer (CAS 133192-45-7) for the (2S,4S) enantiomer can lead to divergent downstream products because the relative configuration at C2 and C4 dictates the three-dimensional orientation of the hydroxyl and ester groups in subsequent reactions [1]. In scaffold-oriented medicinal chemistry, the (2S,4S) configuration is required for correct spatial presentation of substituents to biological targets such as CCR1 [2], while the N-Cbz / methyl ester protection pair enables selective deprotection orthogonal to common Boc/tert-butyl strategies . Interchanging diastereomers or protecting groups without quantitative verification introduces uncontrolled variables that can invalidate structure-activity relationships.

Quantitative Differentiating Evidence for (2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate versus In-Class Analogs


Enantiomeric Definition: (2S,4S) Single Enantiomer vs. Racemic Mixture

The target compound bears two fully defined asymmetric carbon atoms in the (S) configuration at both C2 and C4 (CAS 403503-43-5, InChI Key UZYUNWAMEQIRQH-STQMWFEESA-N) . In contrast, the commonly available racemic mixture (CAS 847029-99-6, PubChem CID 5250788) has zero defined atom stereocenters, and the (2S,4R) diastereomer (CAS 133192-45-7) carries opposite configuration at C4 [1]. The defined stereochemistry of the (2S,4S) isomer ensures that chiral induction in downstream reactions proceeds from a known absolute configuration, whereas racemic starting material yields a 1:1 mixture of diastereomeric products in subsequent stereospecific transformations.

Stereochemistry Chiral purity Enantiomeric excess

N-Protecting Group Orthogonality: Cbz vs. Boc in Synthetic Sequences

The target compound carries an N-benzyloxycarbonyl (Cbz) group, removable by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions . The closest N-protected analog, (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 254882-14-9), bears an N-Boc group that requires acidic deprotection (TFA) . When a synthetic route involves acid-sensitive functionalities or requires simultaneous methyl ester retention, the Cbz protection in the target compound provides a complementary deprotection option that the Boc analog cannot offer. This orthogonality has been demonstrated in the synthesis of AN-12-H5-derived antibody-drug conjugates, where sequential deprotection of Boc and Cbz intermediates was essential .

Protecting group strategy Orthogonal deprotection Peptide coupling

Commercial Purity and Supplier Validation: Verified 98% vs. Typical 95% Grade

The (2S,4S) enantiomer sourced from Fluorochem (CAS 883997-46-4, synonym of 403503-43-5) carries a certified purity of ≥98% . In comparison, many generic listings of 1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate on commodity chemical platforms report a typical purity of 95%+ without stereochemical verification . The 3% absolute purity difference, combined with the absence of enantiomeric excess (e.e.) specification in lower-grade material, can mean the difference between a successful asymmetric synthesis and a failed reaction due to catalyst poisoning by unknown impurities.

Purity Quality control Procurement specification

Predicted Physicochemical Properties: LogP and PSA Differentiation from Boc Analog

The target compound exhibits a calculated LogP of 0.91 (octanol-water partition coefficient) , while the Boc-protected analog (CAS 254882-14-9) has a molecular formula of C12H21NO5 and an estimated lower LogP due to the absence of the hydrophobic benzyl ring . This difference of approximately 1 log unit can influence partitioning in biphasic reactions and chromatographic purification behavior. The higher topological polar surface area (76.1 Ų) of the target compound compared to the Boc analog (~73 Ų predicted) also affects retention in reversed-phase HPLC [1].

Lipophilicity Membrane permeability LogP

Note on Comparative Pharmacological Data Limitation

Despite extensive searching of primary literature and patent databases, no direct head-to-head biological activity comparison (e.g., IC50, Ki, or cellular potency) has been identified for (2S,4S)-1-benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate versus its (2S,4R) diastereomer or N-Boc analog in any published receptor binding, enzyme inhibition, or cell-based assay. This compound is primarily documented as a synthetic intermediate; its differentiation rests on stereochemical identity, protecting group orthogonality, and certified purity rather than on direct pharmacological superiority. Users requiring target-specific biological data should request custom profiling from the vendor.

Data gap Procurement transparency

High-Value Application Scenarios for (2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Based on Verified Differentiation


Asymmetric Synthesis of CCR1 Antagonists Requiring (2S,4S) Configuration

Novel 4-hydroxypiperidine-based CCR1 receptor antagonists demand the (2S,4S) absolute configuration for sub-micromolar binding affinity [1]. The target compound provides the correct stereochemistry at both chiral centers in a single building block, eliminating the need for chiral resolution of a racemic intermediate. Its N-Cbz protection allows late-stage hydrogenolytic deprotection after receptor-binding pharmacophore assembly, a step incompatible with acid-labile Boc groups.

Orthogonal Protection Strategy in Multi-Step Medicinal Chemistry Campaigns

In synthetic routes requiring sequential deprotection of nitrogen and carboxyl functionalities under mutually exclusive conditions, the Cbz/methyl ester pair in the target compound (CAS 403503-43-5) offers hydrogenolytic N-deprotection while retaining the methyl ester . This is critical when the synthetic sequence includes acid-sensitive intermediates that would degrade under TFA-mediated Boc removal, as demonstrated in the assembly of AN-12-H5 antibody-drug conjugate intermediates .

Chiral Building Block Procurement for HIV Protease Inhibitor Scaffold Elaboration

The 4-hydroxypiperidine-2-carboxylate core is a recognized privileged scaffold in HIV protease inhibitor design . The (2S,4S) configuration presents the hydroxyl and carboxylate moieties in the requisite spatial orientation for hydrogen bonding with the Asp25/Asp25' catalytic dyad. Sourcing the enantiomerically defined compound with ≥98% purity reduces the risk of diastereomeric contamination that could confound structure-activity relationship interpretation.

Process Chemistry: Route Scouting with Defined C2,C4 Stereochemistry

During route scouting for new chemical entities, the availability of the (2S,4S) enantiomer as a single, well-characterized starting material (purity ≥98%, LogP 0.91, TPSA 76.1 Ų) allows process chemists to establish baseline impurity profiles and chromatographic behavior early in development [2]. This contrasts with racemic starting materials, which generate complex diastereomeric mixtures that obscure reaction monitoring by HPLC or TLC.

Quote Request

Request a Quote for (2S,4S)-1-Benzyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.